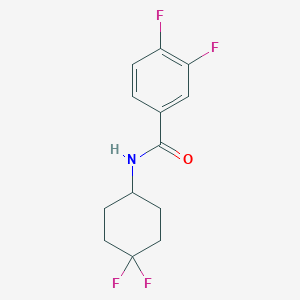![molecular formula C17H15N3O2 B2406166 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide CAS No. 2034375-87-4](/img/structure/B2406166.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis
The IR spectrum of the compound shows peaks at 1620 cm^-1 (C=N), 1699 cm^-1 (C=O), 2953 cm^-1, and 2988 cm^-1 (C-H). The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound was obtained by heating under reflux with a tenfold excess of POCl3 with the addition of a threefold excess of P2O5 for 4 hours . This process resulted in a yield of about 20% .Scientific Research Applications
Enaminones as Precursors for Antitumor and Antimicrobial Agents
Enaminones serve as versatile building blocks for synthesizing a range of substituted pyrazoles and pyridine derivatives with potential antitumor and antimicrobial activities. The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent transformation into various heterocyclic compounds demonstrate the utility of enaminones in medicinal chemistry. These compounds have shown inhibitory effects against cancer cell lines, comparable to standard drugs like 5-fluorouracil, highlighting their potential as antitumor agents. Moreover, some derivatives exhibit significant antimicrobial activity, underscoring their dual therapeutic potential (S. Riyadh, 2011).
Alpha 7 nAChR Agonists for Cognitive Disorders
Compounds structurally related to the target molecule have been explored as alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, offering promising avenues for treating cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. The discovery of potent and selective alpha 7 nAChR agonists with excellent pharmaceutical properties highlights the potential of these compounds in enhancing cognitive functions. These findings support the hypothesis that alpha 7 nAChR agonists may represent a novel pharmacotherapy for cognitive deficits (C. J. O’Donnell et al., 2010).
Microtubule-Active Compounds with Antitumor Activity
Triazolo[1,5-a]pyrimidines, structurally related to the target molecule, have been identified as novel microtubule-active compounds with unique mechanisms of action, distinguishing them from other classes of microtubule-targeting agents. These compounds disrupt microtubule dynamics, leading to antitumor activity in various cancer models. The ability to overcome multidrug resistance further underscores their therapeutic potential (C. Beyer et al., 2008).
Synthesis and Application of Heterocyclic Compounds
The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the chemical versatility and potential of oxazolo[5,4-b]pyridin derivatives. These compounds could serve as intermediates for further chemical transformations, contributing to the development of novel molecules with potential applications in medicinal chemistry and drug discovery (I. Palamarchuk et al., 2019).
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMDHBJPZJFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)
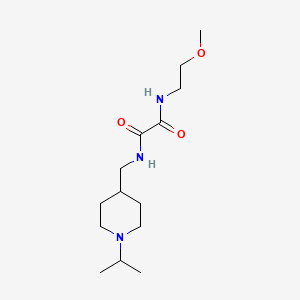
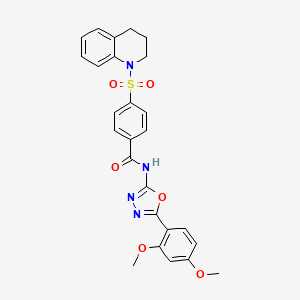
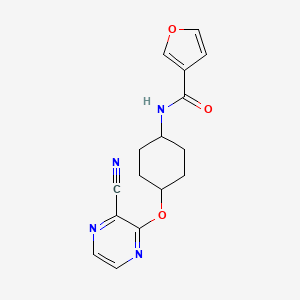
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
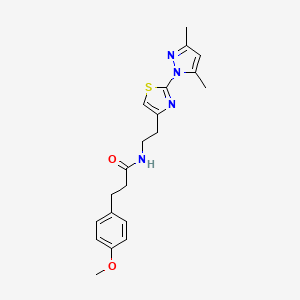
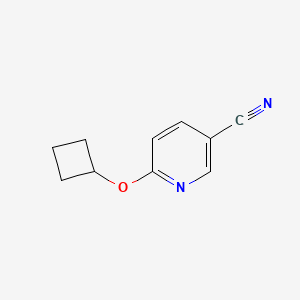
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)


